2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-phenylacetamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with tert-butyl, cyano, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-phenylacetamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 6-tert-butyl-3-cyano-4-phenyl-2-pyridinethiol with N-phenylacetyl chloride under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The phenyl and pyridine rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N,N-diphenylacetamide
- 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide
- 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-phenylpropionamide
Uniqueness
2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-phenylacetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H23N3OS |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C24H23N3OS/c1-24(2,3)21-14-19(17-10-6-4-7-11-17)20(15-25)23(27-21)29-16-22(28)26-18-12-8-5-9-13-18/h4-14H,16H2,1-3H3,(H,26,28) |
InChI Key |
DQTIHDOHERNSTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2)C#N)SCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.